molecular formula C13H16ClNO4 B14471692 N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine CAS No. 5658-63-9

N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine

Cat. No.: B14471692
CAS No.: 5658-63-9
M. Wt: 285.72 g/mol
InChI Key: GATDPWDCVFWBAS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine is a chemical compound with a complex structure that includes a chlorophenoxy group and an alanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine typically involves the reaction of 4-chlorophenol with 2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with L-alanine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as carbon tetrachloride or toluene and catalysts like sulfuric chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often exceeding 98% . The reaction is carried out in reactors with controlled temperature and pressure to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine involves its interaction with specific molecular targets and pathways. It is believed to act by mimicking natural auxins, which are plant growth hormones. This leads to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of events that result in the disruption of normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine is unique due to its specific combination of a chlorophenoxy group and an alanine derivative. This structure allows it to interact with biological systems in a distinct manner, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5658-63-9

Molecular Formula

C13H16ClNO4

Molecular Weight

285.72 g/mol

IUPAC Name

(2S)-2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C13H16ClNO4/c1-8(11(16)17)15-12(18)13(2,3)19-10-6-4-9(14)5-7-10/h4-8H,1-3H3,(H,15,18)(H,16,17)/t8-/m0/s1

InChI Key

GATDPWDCVFWBAS-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C(=O)O)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.